molecular formula C12H22N2O2 B2601960 (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262397-26-1

(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2601960
CAS No.: 1262397-26-1
M. Wt: 226.32
InChI Key: SUMSUPZIMDXTDF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique configuration and potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a tert-butyl ester makes it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diester and an amine under basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a secondary amine in a Mannich-type reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amines or amides.

Scientific Research Applications

Chemistry

In chemistry, (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a scaffold for the development of new bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism by which (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the spirocyclic core provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate: can be compared with other spirocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with an aminomethyl group and a tert-butyl ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMSUPZIMDXTDF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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